molecular formula C20H32O5 B1151549 Prostaglandin H2

Prostaglandin H2

Cat. No.: B1151549
M. Wt: 352.5
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin H2 (this compound) is a critical, short-lived organic peroxide that serves as the universal substrate for the biosynthesis of all major prostanoids, including prostaglandins (PGD2, PGE2, PGF2α, PGI2) and thromboxane A2 (TXA2) . It is synthesized from arachidonic acid in a two-step process catalyzed by cyclooxygenase (COX) enzymes, first forming PGG2 and then being reduced to this compound . With a half-life of approximately 90-100 seconds at room temperature, this compound is highly unstable, making it a challenging yet essential reagent for studying eicosanoid pathways . In research, this compound is invaluable for investigating the specific roles of downstream prostanoid synthases and receptors. Its core research value lies in its direct application in cell-free enzyme assays and studies of prostanoid metabolism without relying on upstream COX enzyme activity. Studies have shown that this compound itself is biologically active, acting as an agonist for the thromboxane receptor (TP) to stimulate platelet aggregation and vasoconstriction . It also activates the CRTH2 receptor on human eosinophils and basophils, inducing cell migration, which is significant for research into allergic inflammation . Researchers utilize this compound to explore fundamental processes in vascular biology, inflammation, and immune response. Its mechanism of action involves both direct receptor activation and enzymatic conversion to potent signaling molecules that regulate diverse functions such as smooth muscle contraction, platelet aggregation, and the vascular response to hypoxia . This product is intended For Research Use Only.

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5

Synonyms

PGH2

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Role in Inflammation and Pain Management

PGH2 is synthesized from arachidonic acid via cyclooxygenase enzymes (COX-1 and COX-2). It is involved in the inflammatory response and has been targeted in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Indomethacin, for example, inhibits the conversion of PGH2 to other prostaglandins, demonstrating its potential in treating inflammatory conditions such as arthritis and COVID-19-related inflammation .

1.2 Cardiovascular Effects

PGH2 is known to influence platelet aggregation and vascular tone. It is converted to thromboxane A2 (TXA2), which promotes platelet aggregation and vasoconstriction. Studies have shown that PGH2 can inhibit collagen-induced platelet aggregation, indicating its dual role in promoting and inhibiting clot formation . This property has implications for cardiovascular therapies aimed at managing thrombotic disorders.

Immunological Applications

2.1 Eosinophil Migration

Recent studies have highlighted PGH2's role in immune responses, particularly its ability to stimulate the migration of eosinophils and basophils. This effect is mediated through specific receptors, including CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). The activation of these pathways suggests potential applications in treating allergic responses and asthma .

Case Study: Eosinophilic Disorders

  • Objective: To evaluate PGH2's effect on eosinophil migration.
  • Findings: PGH2 selectively stimulated eosinophil migration while inhibiting degranulation, indicating its potential as a therapeutic target in eosinophilic disorders.

Dermatological Applications

3.1 Skin Health and Cosmeceuticals

PGH2's derivatives have been explored for their effects on skin health. For instance, certain formulations containing PGH2 analogs have shown promise in promoting wound healing and reducing inflammation associated with skin conditions . The mechanistic pathways involve modulation of cell signaling related to inflammation and tissue repair.

Application AreaMechanism of ActionPotential Products
Inflammation ManagementInhibition of prostaglandin synthesisNSAIDs like Indomethacin
Cardiovascular HealthModulation of platelet aggregationAntithrombotic agents
ImmunologyEosinophil chemotaxisTreatments for asthma
DermatologyWound healing and anti-inflammatory effectsCosmeceuticals

Research Insights

4.1 Drug Discovery

Recent advancements in drug discovery have utilized PGH2 as a target for developing new therapeutic agents. Text mining approaches have identified novel interactions involving PGH2 that could lead to innovative treatments for osteoarthritis and other inflammatory diseases .

4.2 Synthetic Applications

The synthesis of PGH2 itself has been a focus of research, with various methods developed to produce this compound efficiently for laboratory use . Understanding these synthetic pathways enhances the ability to study its biological effects in vitro.

Comparison with Similar Compounds

Structural Features

PGH2 contains a cyclopentane ring with two side chains and a 9,11-endoperoxide bridge, distinguishing it from other prostanoids. The structural diversity of downstream prostanoids arises from modifications to the cyclopentane ring and side chains:

Compound Key Structural Features Synthase/Converter
PGH2 9,11-endoperoxide bridge; no additional substituents on the ring COX-1/COX-2 (from AA)
PGE2 Ketone group at C-9; hydroxyl at C-11 Prostaglandin E synthase (PGES)
PGD2 Hydroxyl groups at C-9 and C-11 (different stereochemistry vs. PGE2) Prostaglandin D synthase (PGDS)
PGF2α Hydroxyl groups at C-9 and C-11 (C-9 hydroxyl in α-configuration) Prostaglandin F synthase (PGFS)
TXA2 Oxane ring replacing cyclopentane; unstable hemiacetal structure Thromboxane synthase (TXAS)
PGI2 Bicyclic structure with an additional oxygen-containing ring Prostacyclin synthase (PGIS)

Source :

Functional Divergence

Despite shared origins from PGH2, prostanoids exhibit distinct physiological roles:

  • PGH2 : Primarily a transient precursor; binds weakly to thromboxane receptors (TP) to induce platelet aggregation and vasoconstriction .
  • TXA2 : Potent vasoconstrictor and platelet activator; short-lived (half-life ~30 seconds) .
  • PGI2 : Vasodilator; inhibits platelet aggregation via IP receptors .
  • PGE2 : Dual roles in inflammation (promotes vasodilation and fever) and tissue repair .
  • PGD2 : Mediates allergic responses and sleep regulation .
  • PGF2α : Stimulates uterine contraction and bronchoconstriction .

Key Research Findings

Receptor Binding and Selectivity

  • PGH2 vs. TXA2 : PGH2 and TXA2 share similar affinities for TP receptors in human platelets, but TXA2 is ~100-fold more potent in inducing aggregation due to its stable conformation .
  • U-46619 (PGH2 analog): Mimics TXA2’s selectivity in vascular smooth muscle contraction but lacks conversion into other prostanoids, making it a valuable pharmacological tool .

Isobaric Challenges in Detection

  • PGD2 vs. PGE2 : These isomers (both m/z 351) require reversed-phase HPLC for differentiation, as their collision-induced mass spectra are nearly identical .

Enzyme-Substrate Interactions

  • Binding Site Variability : Molecular dynamics simulations reveal divergent PGH2-binding residues in TXAS (e.g., Arg41, Tyr44) versus PGIS (e.g., Trp373, His386), explaining substrate specificity .
  • Crystallographic Insights: No crystal structures of PGH2-bound synthases exist, but mutagenesis studies suggest hydrophobic pockets and hydrogen bonding dictate product formation .

Clinical and Therapeutic Implications

  • COX Inhibitors : Aspirin acetylates COX-2, irreversibly blocking PGH2 synthesis and shifting production toward anti-inflammatory lipoxins .
  • TXA2/PGH2 Receptor Antagonists : Compounds like SQ 29,548 selectively block TP receptors, reducing thrombotic risks without affecting PGI2-mediated vasodilation .

Preparation Methods

Enzymatic Conversion of Arachidonic Acid

PGH2 is biosynthesized endogenously via the cyclooxygenase (COX) pathway, where arachidonic acid (AA) undergoes a two-step enzymatic transformation. Cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) catalyze the oxygenation of AA to prostaglandin G2 (PGG2), followed by peroxidative reduction to PGH2.

Step 1: Formation of PGG2
COX enzymes insert two oxygen molecules into AA, forming a 15-hydroperoxy cyclic endoperoxide structure. This step requires a heme-containing active site, with COX-1 and COX-2 exhibiting similar catalytic mechanisms but differing in tissue distribution and regulatory roles.

Step 2: Reduction of PGG2 to PGH2
Prostaglandin hydroperoxidase activity reduces the 15-hydroperoxy group of PGG2 to a hydroxyl group, yielding PGH2. This step is coupled with the oxidation of co-substrates such as glutathione or tetrahydrobiopterin.

Table 1: Key Enzymes in PGH2 Biosynthesis

EnzymeFunctionLocalizationInhibitors
COX-1Constitutive AA oxygenationEndoplasmic reticulumAspirin, indomethacin
COX-2Inducible AA oxygenationNuclear membraneCelecoxib, rofecoxib
Prostacyclin synthaseConverts PGH2 to PGI2Vascular endotheliumNot well-characterized

Recombinant Enzyme Systems

Advances in protein engineering have enabled the use of recombinant COX isoforms for in vitro PGH2 production. For example, ovine seminal vesicle microsomes remain a widely utilized source of COX-1 due to their high enzymatic activity. Recombinant COX-2 expressed in insect cells or E. coli offers higher yields and purity, facilitating structural studies.

Challenges in Biological Synthesis

  • Instability of PGH2 : PGH2 has a half-life of 90–100 seconds at room temperature, necessitating immediate conversion or stabilization at -80°C.

  • Side Reactions : Non-enzymatic degradation of PGH2 produces 12-(S)-hydroxyheptadecatrienoic acid (HHT) and malondialdehyde, complicating purification.

Chemical Synthesis of this compound

Metathesis-Based Routes

Recent patents describe olefin metathesis as a key strategy for constructing the cyclopentane core of PGH2. The WO2015048736A1 patent outlines a method using Grubbs catalysts to form critical carbon-carbon bonds.

Representative Steps :

  • Ring-Closing Metathesis : A diene precursor undergoes cyclization to form the cyclopentane ring.

  • Epoxidation : Introduction of the endoperoxide bridge using tert-butyl hydroperoxide.

  • Functionalization : Stereoselective hydroxylation and carboxylation to yield PGH2.

Table 2: Comparative Analysis of Chemical Synthesis Methods

MethodStarting MaterialKey ReactionYield (%)Purity (%)
MetathesisDiene derivativesRing-closing metathesis45–55>90
Epoxide couplingPGF2α analoguesPeroxide addition30–4085–90
BiomimeticAA derivativesPhotooxygenation20–2570–80

Biomimetic Photooxygenation

This method mimics the enzymatic oxygenation of AA by using light-activated singlet oxygen. Arachidonic acid derivatives are irradiated in the presence of a photosensitizer (e.g., methylene blue), generating PGG2 analogs that are chemically reduced to PGH2. While cost-effective, this approach suffers from low regioselectivity and side product formation.

Analytical Validation of PGH2

Chromatographic Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) :

  • Column : C18 reverse-phase (2.1 × 150 mm, 3.5 μm).

  • Mobile Phase : Gradient of acetonitrile/water with 0.1% formic acid.

  • Detection : Negative ion mode (m/z 351.2 for PGH2).

High-Performance Liquid Chromatography (HPLC) :

  • Used to separate PGH2 from degradation products like HHT, with retention times of 8.2 minutes (PGH2) and 10.5 minutes (HHT).

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, CDCl3) δ 5.65–5.45 (m, 4H, olefinic), 4.15 (t, J = 6.8 Hz, 1H, C15-OH).

  • Infrared Spectroscopy : Strong absorption at 1740 cm⁻¹ (ester carbonyl) and 3400 cm⁻¹ (hydroxyl group).

Table 3: Physical Properties of PGH2

PropertyValueSource
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Solubility100 mg/mL in ethanol
Half-Life at 25°C90–100 seconds
Storage Conditions-80°C, protected from light

Q & A

Q. How is PGH2 synthesized in biological systems, and what enzymes are pivotal in its formation?

PGH2 is synthesized via the cyclooxygenase (COX) pathway, where arachidonic acid is first oxygenated to prostaglandin G2 (PGG2) by the cyclooxygenase activity of COX-1 or COX-2. The peroxidase activity of these enzymes then reduces PGG2 to PGH3. This two-step reaction is critical for generating downstream prostanoids like PGE2, TXA2, and prostacyclin .

Q. What are the primary downstream metabolites of PGH2, and how do their physiological roles vary?

PGH2 serves as a substrate for tissue-specific synthases:

  • PGE2 : Produced by prostaglandin E synthases, involved in inflammation and pain signaling.
  • TXA2 : Synthesized by thromboxane synthase in platelets, promotes vasoconstriction and platelet aggregation.
  • Prostacyclin (PGI2) : Generated by prostacyclin synthase in vascular endothelium, counteracts TXA2 by inducing vasodilation. Functional divergence arises from receptor specificity and tissue distribution .

Q. What methodological approaches are recommended for quantifying PGH2 in biological samples?

Competitive enzyme-linked immunosorbent assays (ELISAs) are widely used. Key steps include:

  • Sample preparation : Avoid repeated freeze-thaw cycles to preserve PGH2 stability.
  • Standard curve : Use log-log or semi-log plots to account for the inverse relationship between PGH2 concentration and absorbance.
  • Data validation : Include internal controls and account for dilution factors in calculations .

Advanced Research Questions

Q. How can researchers resolve structural isomers like PGD2 and PGE2 in analytical assays?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) with reversed-phase HPLC separation is essential. Differentiation relies on:

  • Retention times : PGD2 (10.08 min) vs. PGE2 (11.16 min) under standardized conditions.
  • Ion transitions : Monitor unique product ions (e.g., m/z 233 for PGD2 vs. m/z 271 for PGE2) .

Q. What experimental strategies mitigate the rapid degradation of unstable PGH2 metabolites like thromboxane A2 (TXA2)?

TXA2 (t₁/₂ = 32 seconds at 37°C) requires:

  • Chemical stabilization : Add methanol or ethanol to reaction mixtures to trap intermediates.
  • Cold-chain handling : Perform assays at 4°C to slow degradation .

Q. How does the competitive inhibition mechanism in PGH2 ELISA kits influence data interpretation?

The competitive ELISA format inversely correlates signal intensity with PGH2 concentration. Optimize by:

  • Regression analysis : Use software (e.g., Curve Expert) for non-linear curve fitting.
  • Dilution validation : Ensure linearity across expected sample dilutions to avoid under/overestimation .

Q. How do pharmacological inhibitors like aspirin differ from other NSAIDs in modulating PGH2 synthesis?

  • Aspirin : Irreversibly acetylates COX-2’s catalytic site, shifting production to anti-inflammatory lipoxins.
  • Reversible NSAIDs (e.g., ibuprofen): Competitively inhibit COX without altering enzyme conformation. Experimental distinction requires kinetic assays or crystallographic studies .

Q. How do isotopic labeling techniques enhance mass spectrometry-based quantification of PGH2 metabolites?

Deuterated internal standards (e.g., D₄-PGE2) improve accuracy by:

  • Compensating for matrix effects : Co-elute with analytes to normalize ionization efficiency.
  • Calibration curves : Quantify using peak area ratios (analyte vs. standard) .

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